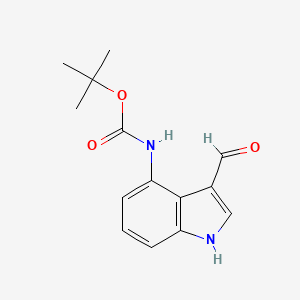

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-8,15H,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYBSNNENLRYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate chemical properties

An In-depth Technical Guide to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. The document delineates its core chemical properties, provides a validated synthetic methodology rooted in established chemical principles, and explores its reactivity and stability profile. Emphasis is placed on the strategic utility of its bifunctional nature—the reactive formyl group at the C3 position of the indole and the acid-labile tert-butoxycarbonyl (Boc) protecting group on the C4-amine. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, application, and synthetic potential of this versatile building block.

Introduction

This compound (C₁₄H₁₆N₂O₃) is a specialized heterocyclic compound that has garnered significant interest as a versatile synthetic intermediate.[1] Its structure uniquely combines three critical functionalities: an indole scaffold, a C3-formyl group, and a C4-Boc-protected amine. The indole nucleus is a privileged structure in pharmacology, appearing in numerous bioactive natural products and synthetic drugs. The formyl group at the electron-rich C3 position serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions, making it a precursor for diverse heterocyclic systems.[2] The Boc-carbamate at the C4 position provides a stable, yet readily cleavable, protecting group for the amino functionality, enabling orthogonal synthesis strategies where selective deprotection is required without affecting other sensitive parts of a molecule.[3][4]

This combination makes the compound an invaluable building block for constructing complex molecular architectures, particularly in the development of novel therapeutic agents, such as anti-cancer drugs.[1] This guide will elucidate the fundamental properties, synthesis, and chemical behavior of this key intermediate.

Physicochemical and Structural Properties

The structural and physical characteristics of a synthetic intermediate are critical for its application in multi-step synthesis, dictating solubility, reactivity, and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₃ | [5] |

| Molecular Weight | 260.29 g/mol | [5] |

| IUPAC Name | tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate | [5] |

| CAS Number | 885266-77-3 | [5] |

| Physical Form | Solid | |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O | [5] |

| InChI Key | XKYBSNNENLRYPN-UHFFFAOYSA-N | |

| XLogP3 | 2.1 | [5] |

| Topological Polar Surface Area | 71.2 Ų | [5] |

Synthesis and Reaction Mechanism

The synthesis of this compound is logically approached as a two-stage process: (1) Protection of the C4-amino group of 4-aminoindole, followed by (2) Formylation of the indole ring at the C3 position.

Stage 1: Boc Protection of 4-Aminoindole

The initial step involves the protection of the primary amine to prevent it from interfering with the subsequent electrophilic formylation reaction. The tert-butoxycarbonyl (Boc) group is ideal due to its stability in a wide range of conditions, except for strong acids.[3] The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[6]

-

Causality: The amine is a stronger nucleophile than the indole nitrogen, allowing for selective protection. A base is often used to deprotonate the ammonium intermediate, driving the reaction to completion.[6]

Stage 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic rings, such as indole.[7][8] The reaction introduces a formyl (-CHO) group, predominantly at the C3 position, which is the most nucleophilic site of the indole ring system.

-

Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] The electron-rich indole ring then attacks this electrophile, leading to an iminium intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final indole-3-carboxaldehyde.[7]

Synthetic Workflow Diagram

The overall synthetic pathway is visualized below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. This compound | C14H16N2O3 | CID 24720953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate: Synthesis, Properties, and Applications

Abstract: This document provides an in-depth technical examination of tert-butyl 3-formyl-1H-indol-4-ylcarbamate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its molecular architecture, outline robust synthetic and purification protocols, analyze its chemical reactivity, and discuss its strategic applications, particularly in the realm of drug discovery. This guide is intended for researchers, chemists, and professionals in pharmaceutical development who require a comprehensive understanding of this versatile intermediate.

Introduction and Strategic Importance

This compound is a bifunctional indole derivative that has gained significant traction as a valuable intermediate in the synthesis of complex molecular targets. Its structure is characterized by an indole core, a synthetically versatile formyl group at the C3 position, and a tert-butyloxycarbonyl (Boc)-protected amine at the C4 position. This unique arrangement of functional groups makes it an ideal starting point for constructing diverse molecular scaffolds.

The indole moiety is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The presence of the C3-formyl and C4-amino groups allows for orthogonal chemical modifications, enabling the rapid generation of compound libraries for biological screening. Specifically, this compound serves as a crucial building block in the synthesis of novel pharmaceuticals, with notable applications in the development of anti-cancer agents where indole derivatives have shown promising biological activities.[1] Its stability and ease of handling further enhance its utility in both academic and industrial research settings.[1]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its reactivity. The electron-rich indole ring is activated towards electrophilic substitution, with the C3 position being the most nucleophilic site. The Boc-carbamate at C4 serves a dual purpose: it modulates the electronic properties of the benzene portion of the indole and provides a stable, yet readily cleavable, protecting group for the amine functionality.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 4-amino-1H-indole-1-carboxylate

-

To a stirred solution of 4-aminoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (Et₃N, 2.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) in THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.

Step 2: Synthesis of this compound

-

In a separate flask, cool anhydrous dimethylformamide (DMF, 5.0 eq) to 0 °C.

-

Add phosphoryl chloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Add a solution of tert-butyl 4-amino-1H-indole-1-carboxylate (1.0 eq) in DMF to the Vilsmeier reagent dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and then neutralize by the slow addition of aqueous NaOH solution until the pH is ~8-9, which hydrolyzes the iminium intermediate.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to afford the final product. Further purification can be achieved by recrystallization if necessary.

Spectroscopic Characterization (Expected)

While vendor-supplied analytical data for this specific compound is not always available,[2] its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and product verification.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| ¹H NMR | Indole N-H | ~11.0-12.0 ppm (broad singlet) | Deshielded proton on nitrogen. |

| Aldehyde C-H | ~9.9-10.1 ppm (singlet) | Characteristic region for aldehyde protons. | |

| Aromatic C-H | ~7.0-8.5 ppm (multiplets) | Protons on the indole ring system. | |

| Carbamate N-H | ~8.5-9.5 ppm (singlet) | Amide-like proton. | |

| t-Butyl C-H | ~1.5 ppm (singlet, 9H) | Nine equivalent protons of the Boc group. | |

| ¹³C NMR | Aldehyde C=O | ~185 ppm | Carbonyl carbon of the formyl group. |

| Carbamate C=O | ~155 ppm | Carbonyl carbon of the Boc group. | |

| t-Butyl C(CH₃)₃ | ~80 ppm | Quaternary carbon of the Boc group. | |

| t-Butyl CH₃ | ~28 ppm | Methyl carbons of the Boc group. | |

| IR | N-H Stretch (Indole) | ~3300 cm⁻¹ | |

| N-H Stretch (Carbamate) | ~3250 cm⁻¹ | ||

| C=O Stretch (Aldehyde) | ~1660 cm⁻¹ | Conjugated aldehyde carbonyl. |

| | C=O Stretch (Carbamate) | ~1710 cm⁻¹ | |

Chemical Reactivity and Synthetic Utility

The power of this molecule lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

-

The C3-Formyl Group: This aldehyde is a versatile handle for C-C and C-N bond formation. It readily participates in reactions such as:

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With active methylene compounds to build larger ring systems.

-

-

The C4-Boc-Carbamate: This group is a stable protector of the amine. Its primary reaction is acid-catalyzed deprotection to liberate the free 4-aminoindole.

Caption: Key reaction pathways available from the title compound.

Experimental Protocol: Boc Deprotection

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

-

Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and solvent.

-

Redissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, and dry over Na₂SO₄.

-

Concentrate to yield the deprotected product, 4-amino-1H-indole-3-carboxaldehyde.

Applications in Drug Discovery

The structural motif of this compound is a precursor to a variety of biologically active molecules. Its utility is primarily as a versatile scaffold for generating libraries of substituted indoles for high-throughput screening.

-

Scaffold for Kinase Inhibitors: The 4-amino-3-formyl indole core can be elaborated into fused heterocyclic systems, such as pyrrolo[3,2-e]indoles, which are known to be scaffolds for various protein kinase inhibitors used in oncology.

-

Precursor to Anti-Cancer Agents: As a versatile building block, it facilitates the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents where its structure allows for modifications that can enhance biological activity. [1]* Fragment-Based Drug Design: The molecule itself can be used in fragment-based screening to identify binding interactions with therapeutic targets like enzymes and receptors, providing starting points for lead optimization. [1]

Handling, Storage, and Safety

Handling:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes. Analogous compounds are known to cause skin and eye irritation and may cause respiratory irritation. [5] Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. [6] Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem, National Center for Biotechnology Information.[Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).[Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH).[Link]

-

Synthesis of a Series of Diaminoindoles. National Institutes of Health (NIH), PMC.[Link]

- WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

This compound. PubChem, National Center for Biotechnology Information.[Link]

-

Indole N‐Boc deprotection method development. ResearchGate.[Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.[Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

-

Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, ACS Publications.[Link]

-

Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.[Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia.[Link]

-

Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.[Link]

-

indole-3-aldehyde. Organic Syntheses Procedure.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 324756-80-1|tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

Introduction: The Strategic Value of a Versatile Indole Scaffold

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate

This compound is a bifunctional synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure combines a protected amine at the 4-position with a reactive aldehyde at the 3-position of the indole core. This arrangement makes it an invaluable building block for constructing more complex molecular architectures, particularly in the development of novel anti-cancer agents and other therapeutic compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for straightforward deprotection under acidic conditions, providing strategic flexibility in multi-step syntheses.[2][3] The C3-formyl group is a versatile handle for a wide array of chemical transformations, including C-C and C-N bond formations, oxidations, and reductions.[4]

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents, and offer a self-validating protocol suitable for adoption by researchers and drug development professionals.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of the target molecule is conceptually straightforward, relying on two cornerstone reactions of modern organic chemistry: amine protection and electrophilic aromatic substitution. The retrosynthetic analysis reveals a logical disconnection at the C3-formyl bond, pointing to the Vilsmeier-Haack reaction as the key transformation.

The forward synthesis is executed in two primary stages:

-

Amine Protection: The nucleophilic 4-amino group of the starting indole is first protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent side reactions during the subsequent electrophilic formylation, as the free amine would readily react with the Vilsmeier reagent.

-

C3-Formylation: The electron-rich indole ring of the Boc-protected intermediate is then subjected to a Vilsmeier-Haack reaction. This classic method selectively introduces a formyl group at the C3 position, the most nucleophilic site on the indole nucleus, to yield the final product.[5]

Core Mechanism: The Vilsmeier-Haack Formylation of Indole

The Vilsmeier-Haack reaction is the cornerstone of this synthesis, enabling the direct formylation of electron-rich aromatic systems.[5][6] The reaction proceeds through two main phases: the formation of the electrophilic "Vilsmeier reagent" and its subsequent reaction with the indole substrate.

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) by reacting with the carbonyl oxygen. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7]

-

Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the indole ring attacks the Vilsmeier reagent in a classic electrophilic aromatic substitution. The resulting iminium ion intermediate is stable until an aqueous workup, during which it is readily hydrolyzed to reveal the desired 3-formyl group.[7]

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. All operations involving corrosive or volatile reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of tert-butyl 1H-indol-4-ylcarbamate (Precursor)

This protocol outlines the N-protection of 4-aminoindole. Anilines are generally less nucleophilic than aliphatic amines, so conditions may require slight heating to ensure complete reaction.[8]

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |

| 4-Aminoindole | C₈H₈N₂ | 132.16 | 1.0 eq |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 - 1.2 eq |

| Triethylamine (TEA) or DMAP | C₆H₁₅N or C₇H₁₀N₂ | 101.19 or 122.17 | 1.2 eq or 0.1 eq |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Sufficient volume |

| Saturated aq. NaHCO₃ solution | NaHCO₃ | 84.01 | For workup |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For extraction |

| Brine | NaCl (aq) | 58.44 | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ or Na₂SO₄ | 120.37 or 142.04 | For drying |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask charged with 4-aminoindole (1.0 eq), add anhydrous tetrahydrofuran (THF) to create a stirrable solution.

-

Base Addition: Add triethylamine (1.2 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq).

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is often accompanied by gas (CO₂) evolution.[9]

-

Reaction Monitoring: Stir the mixture at room temperature or warm gently to 40°C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc).

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure tert-butyl 1H-indol-4-ylcarbamate.

Part B: Synthesis of this compound (Target Molecule)

This protocol details the Vilsmeier-Haack formylation of the Boc-protected precursor.

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |

| tert-butyl 1H-indol-4-ylcarbamate | C₁₃H₁₆N₂O₂ | 232.28 | 1.0 eq |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 1.2 - 1.5 eq |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | Solvent/Reagent |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Co-solvent (optional) |

| Ice / Water Bath | - | - | For cooling |

| Saturated aq. NaHCO₃ or NaOH solution | NaHCO₃ or NaOH | 84.01 or 40.00 | For quenching |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ or Na₂SO₄ | 120.37 or 142.04 | For drying |

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF. Cool the flask to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. Caution: This addition is exothermic. Maintain the temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.[10]

-

Substrate Addition: Dissolve tert-butyl 1H-indol-4-ylcarbamate (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C.[11] Monitor the reaction by TLC until completion (typically 2-8 hours).

-

Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of NaHCO₃ or NaOH until the mixture is alkaline (pH > 8).[12] This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acid.

-

Product Isolation: The product often precipitates as a solid upon quenching. Stir the mixture for 30-60 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under vacuum.

-

Extraction (if no precipitate forms): If the product remains in solution, extract the aqueous mixture multiple times with ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography to yield the pure this compound as a solid.

Workflow and Data Summary

The overall laboratory process can be visualized as a linear progression from reaction setup to final analysis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Starting materials for Tert-butyl 3-formyl-1H-indol-4-ylcarbamate synthesis

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring an indole core functionalized with a reactive formyl group at the C3 position and a protected amine at the C4 position, makes it a valuable intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. The strategic placement of the Boc-protecting group allows for selective manipulation of other parts of the molecule, with the option for deprotection under acidic conditions to reveal the primary amine for further derivatization.[1][2]

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound. We will delve into two main retrosynthetic pathways, analyze the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Section 1: Retrosynthetic Analysis

The synthesis of this compound can be approached from two logical retrosynthetic disconnections. The choice between these pathways depends critically on the availability and cost of the starting materials, as well as the desired scale and overall efficiency of the synthesis.

-

Pathway A: Late-Stage Formylation. This strategy involves the initial protection of a commercially available or synthesized 4-aminoindole, followed by the introduction of the formyl group at the C3 position.

-

Pathway B: Late-Stage Boc Protection. This approach begins with a 4-substituted indole that is first formylated. The substituent at the C4 position (typically a nitro group) is then converted to the amine and subsequently protected.

The following diagram illustrates these divergent strategies.

Caption: Retrosynthetic pathways to the target molecule.

Section 2: Pathway A: Boc Protection Followed by Formylation

This is often the more direct route, leveraging the commercial availability of 4-aminoindole.[3][4][5] The strategy prioritizes the protection of the nucleophilic amino group to prevent side reactions during the subsequent electrophilic formylation step.

Step 2.1: Synthesis of Tert-butyl 1H-indol-4-ylcarbamate

Expertise & Rationale: The 4-amino group of the indole is a strong nucleophile and can react with the Vilsmeier reagent used for formylation. Therefore, it is essential to protect it first. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the formylation conditions and can be readily removed later with acid without affecting the indole core.[1][6] The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

-

To a stirred solution of 4-aminoindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (1.1 eq).

-

Add a base, such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), to the mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Tert-butyl 1H-indol-4-ylcarbamate as a solid.

Step 2.2: Vilsmeier-Haack Formylation

Expertise & Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic rings, such as indole.[7][8] The reaction proceeds by forming a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[9][10] The electron-donating nature of the Boc-protected amino group at C4 enhances the nucleophilicity of the indole ring, directing the electrophilic attack selectively to the C3 position.

Experimental Protocol:

-

In a flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Dissolve the Tert-butyl 1H-indol-4-ylcarbamate (1.0 eq) from the previous step in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and water.

-

Basify the aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate or sodium hydroxide solution, which will cause the product to precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford the crude this compound.

-

If necessary, recrystallize from a suitable solvent like ethanol or purify further by column chromatography.

Caption: Workflow for Pathway A.

Section 3: Pathway B: Formylation Followed by Reduction and Protection

Step 3.1: Formylation of 4-Nitroindole

Expertise & Rationale: The electron-withdrawing nitro group deactivates the indole ring towards electrophilic substitution. However, the Vilsmeier-Haack reaction is potent enough to effect formylation, albeit potentially requiring slightly harsher conditions (e.g., elevated temperature) compared to an activated indole.[7] The C3 position remains the preferred site of reaction. This step yields 4-Nitro-1H-indole-3-carbaldehyde, a key intermediate.[14][15]

Experimental Protocol:

-

Prepare the Vilsmeier reagent as described in Step 2.2 by adding POCl₃ (1.5 eq) to DMF (5.0 eq) at 0 °C.

-

Add a solution of 4-nitroindole (1.0 eq) in DMF to the reagent.

-

Heat the reaction mixture to 60-80 °C and maintain for 2-6 hours, monitoring by TLC.

-

After cooling to room temperature, perform an aqueous work-up as described in Step 2.2.

-

Collect the precipitated 4-Nitro-1H-indole-3-carbaldehyde by filtration and dry.

Step 3.2: Reduction of 4-Nitro-1H-indole-3-carbaldehyde

Expertise & Rationale: The conversion of the nitro group to an amine is a critical step. The choice of reducing agent is paramount to ensure the aldehyde functionality is not also reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and effective method. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid can be used, as they are generally chemoselective for the nitro group in the presence of an aldehyde.[16]

Experimental Protocol (using SnCl₂):

-

Suspend 4-Nitro-1H-indole-3-carbaldehyde (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-Amino-1H-indole-3-carbaldehyde.

Step 3.3: Boc Protection of 4-Amino-1H-indole-3-carbaldehyde

Expertise & Rationale: The final step is the protection of the newly formed amino group. The conditions are standard for Boc protection and are similar to those described in Step 2.1.

Experimental Protocol:

-

Dissolve the crude 4-Amino-1H-indole-3-carbaldehyde (1.0 eq) in THF.

-

Add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq).

-

Stir at room temperature for 4-12 hours.

-

Perform an aqueous work-up and purify by column chromatography or recrystallization to obtain the final product, this compound.

Caption: Workflow for Pathway B.

Section 4: Comparative Analysis

| Parameter | Pathway A (Protection First) | Pathway B (Formylation First) | Rationale |

| Starting Material | 4-Aminoindole | 4-Nitroindole | Availability and cost are key deciding factors. 4-Aminoindole can be more expensive.[3][17] |

| Number of Steps | 2 | 3 | Pathway A is shorter and thus often preferred for efficiency. |

| Overall Yield | Generally Good to High | Moderate to Good | Fewer steps in Pathway A typically lead to a higher overall yield. |

| Reaction Conditions | Milder formylation conditions due to activated ring. | Harsher formylation may be needed; reduction step adds complexity. | The electron-donating Boc-amino group facilitates the Vilsmeier-Haack reaction.[7] |

| Scalability | Excellent | Good | Both routes are scalable, but the reduction step in Pathway B may require more careful control on a large scale. |

| Key Challenge | Cost of 4-aminoindole. | Chemoselective reduction of the nitro group without affecting the aldehyde. | The choice of reducing agent in Pathway B is critical for success.[16] |

Conclusion

The synthesis of this compound can be effectively achieved via two primary synthetic routes. Pathway A , which involves the initial Boc protection of 4-aminoindole followed by Vilsmeier-Haack formylation, is the more direct and often higher-yielding approach, making it the preferred method for laboratory-scale synthesis when the starting material is readily available. Pathway B , starting from 4-nitroindole, offers a viable alternative, particularly for large-scale synthesis or when cost considerations for the starting materials are paramount. The critical step in this longer route is the chemoselective reduction of the intermediate nitro-aldehyde. The selection of the optimal pathway should be guided by a careful evaluation of starting material cost, desired scale, and available resources.

References

- Biswas, K., Lin, H., & Bergman, J. (2009). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry.

-

Wang, L., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539-15546. [Link]

-

Grokipedia. Duff reaction. [Link]

-

Wikipedia. Duff reaction. [Link]

-

Organic Syntheses. (n.d.). 4-nitroindole. Org. Synth. 1977, 56, 92. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Aminoindole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. calpaclab.com [calpaclab.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. goldbio.com [goldbio.com]

- 14. abdn.ac.uk [abdn.ac.uk]

- 15. chemimpex.com [chemimpex.com]

- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 17. echemi.com [echemi.com]

A Technical Guide to tert-Butyl N-(3-formyl-1H-indol-4-yl)carbamate: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides an in-depth overview of tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, and this specific derivative offers strategically placed functional groups—a protected amine and a reactive aldehyde—that serve as versatile synthetic handles for the elaboration of complex molecular architectures. This document details the compound's physicochemical properties, outlines a robust and logical synthetic pathway, discusses methods for its characterization, explores its applications in pharmaceutical development, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks to create novel therapeutic agents.

Core Compound Properties and Structure

tert-Butyl N-(3-formyl-1H-indol-4-yl)carbamate is a solid organic compound valued for its unique trifunctional nature: the indole ring system, the C3-formyl group, and the C4-Boc-protected amine. The official IUPAC name for this compound is tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate [1].

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate | [1] |

| CAS Number | 885266-77-3 | [2] |

| Molecular Formula | C₁₄H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 260.29 g/mol | [1] |

| Physical Form | Solid | |

| PubChem CID | 24720953 | [1][2] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O | [1] |

| InChI Key | XKYBSNNENLRYPN-UHFFFAOYSA-N | |

| Storage Temperature | 0-8°C | [2] |

Synthesis and Purification: A Methodological Approach

The synthesis of tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity. The following protocol is a representative procedure derived from established methods for the functionalization of indole scaffolds, such as those involving protection and subsequent electrophilic substitution.[3]

Synthesis Workflow Diagram

Caption: Representative synthesis pathway.

Detailed Experimental Protocol

Step 1: Protection of the 4-Amino Group

-

Rationale: The amino group at the C4 position is more nucleophilic than the indole ring itself. To ensure the subsequent formylation occurs at the desired C3 position, the amino group must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of formylation and its ease of removal under acidic conditions if required for further synthesis.

-

Procedure:

-

To a stirred solution of 4-amino-1H-indole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, add triethylamine (1.2 equiv).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in THF.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (1H-indol-4-yl)carbamate, which can often be used in the next step without further purification.

-

Step 2: C3-Formylation via the Vilsmeier-Haack Reaction

-

Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings. The indole C3 position is particularly activated towards electrophilic substitution. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) and serves as the electrophile.

-

Procedure:

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 equiv) to anhydrous DMF (3.0 equiv) at 0°C. Stir for 30 minutes.

-

Dissolve the crude tert-butyl (1H-indol-4-yl)carbamate from Step 1 in anhydrous DMF.

-

Add the solution of the carbamate dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a saturated sodium bicarbonate solution.

-

The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification

-

Rationale: The crude product may contain unreacted starting materials or side products. Purification is essential to meet the high-purity standards required for drug development.

-

Procedure:

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate as a solid.

-

Spectroscopic Characterization Profile (Anticipated)

While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.

-

¹H NMR Spectroscopy:

-

Indole N-H: A broad singlet typically appearing downfield (>10 ppm).

-

Formyl C-H: A sharp singlet between 9.5-10.5 ppm.

-

Carbamate N-H: A singlet, often broad, between 8.0-9.0 ppm.

-

Aromatic Protons: A series of doublets and triplets corresponding to the protons on the benzene ring portion of the indole, typically in the 7.0-8.0 ppm region.

-

Indole C2-H: A singlet or doublet near 8.0-8.5 ppm.

-

tert-Butyl Protons: A sharp singlet integrating to 9 protons at approximately 1.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

Formyl Carbonyl: A signal in the 185-195 ppm range.

-

Carbamate Carbonyl: A signal around 150-155 ppm.

-

Aromatic & Indole Carbons: Multiple signals between 110-140 ppm.

-

tert-Butyl Quaternary Carbon: A signal near 80 ppm.

-

tert-Butyl Methyl Carbons: A signal near 28 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two distinct N-H stretches are expected: a sharp peak around 3400 cm⁻¹ (indole N-H) and another in the 3300-3350 cm⁻¹ range (carbamate N-H).

-

C=O Stretching: Two strong carbonyl absorption bands: one for the aldehyde around 1660-1680 cm⁻¹ and one for the carbamate around 1690-1710 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The ESI+ spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 261.12.

-

Applications in Drug Discovery and Development

tert-Butyl N-(3-formyl-1H-indol-4-yl)carbamate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

Scaffold for Library Synthesis: The compound is an ideal starting point for creating diverse chemical libraries. The formyl group can undergo a wide range of reactions (e.g., reductive amination, Wittig reactions, aldol condensations) to introduce new side chains at the C3 position. The Boc-protected amine at C4 provides another site for diversification following deprotection.

-

Building Block for Targeted Therapeutics: This molecule serves as a crucial building block in the synthesis of novel pharmaceuticals.[2] Indole derivatives are known to exhibit a broad range of biological activities, and this compound has been specifically noted for its utility in the development of anti-cancer agents.[2]

-

Probes for Biochemical Research: Modified versions of this compound can be used to synthesize molecular probes for investigating enzyme inhibition and receptor binding, thereby elucidating cellular mechanisms and identifying potential therapeutic targets.[2]

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety.

-

Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 3).

-

GHS Pictogram: GHS06 (Skull and Crossbones).

-

Signal Word: Danger.

-

Hazard Statement: H301: Toxic if swallowed.

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P330: Rinse mouth.

-

P405: Store locked up.

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields. All manipulations should be performed in a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 0-8°C.[2]

Conclusion

tert-Butyl N-(3-formyl-1H-indol-4-yl)carbamate is a strategically designed chemical intermediate of significant value to the scientific research community, particularly those in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and the commercial availability of starting materials make it an essential tool for the construction of complex, biologically active molecules. By providing orthogonal synthetic handles on the privileged indole scaffold, it enables the efficient exploration of chemical space in the pursuit of next-generation therapeutics.

References

-

Title: Tert-butyl 3-formyl-1H-indol-4-ylcarbamate | C14H16N2O3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: tert-Butyl 3-formyl-1H-indole-1-carboxylate | 57476-50-3 Source: J&K Scientific URL: [Link]

-

Title: tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of a Series of Diaminoindoles Source: National Center for Biotechnology Information (PMC), NIH URL: [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, identified by the CAS Number 885266-77-3 , is a key synthetic intermediate possessing the characteristic indole framework.[1] This bifunctional molecule, with a reactive formyl group at the 3-position and a Boc-protected amine at the 4-position, serves as a valuable building block in the construction of complex heterocyclic systems. Its strategic importance lies in its utility for creating diverse molecular libraries for high-throughput screening and for the targeted synthesis of bioactive compounds, particularly in the realm of oncology. The indole nucleus is a privileged scaffold in drug discovery, and the specific substitution pattern of this compound offers medicinal chemists a versatile entry point for derivatization and the exploration of structure-activity relationships (SAR).

Physicochemical Properties and Identification

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 885266-77-3 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₃ | [1] |

| Molecular Weight | 260.29 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | XKYBSNNENLRYPN-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O | [1] |

Synthesis of this compound: A Step-by-Step Protocol

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted indoles. The following proposed synthesis is based on the Vilsmeier-Haack formylation of a Boc-protected 4-aminoindole. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 1H-indol-4-ylcarbamate (Intermediate)

-

Reaction Setup: To a solution of 4-aminoindole (1.0 eq) in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add a suitable base, for example, triethylamine (Et₃N, 1.2 eq).

-

Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 15-30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 1H-indol-4-ylcarbamate.

Causality: The tert-butoxycarbonyl (Boc) group is chosen as a protecting group for the amine due to its stability under a range of reaction conditions and its facile removal under acidic conditions. The use of a non-nucleophilic base like triethylamine is crucial to prevent unwanted side reactions.

Step 2: Synthesis of this compound

-

Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C. Stir the mixture for 30 minutes at this temperature.

-

Formylation Reaction: Add a solution of tert-butyl 1H-indol-4-ylcarbamate (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the formylation can be monitored by TLC.

-

Work-up and Isolation: Carefully pour the reaction mixture into crushed ice and basify with an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is alkaline. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield this compound.

Causality: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds like indoles. The reaction proceeds via an electrophilic substitution mechanism, with the Vilsmeier reagent acting as the electrophile.

Spectroscopic Characterization

¹H NMR:

-

Indole NH: A broad singlet is expected in the region of δ 8.0-9.0 ppm.

-

Aldehyde CHO: A singlet should appear in the downfield region, typically between δ 9.5-10.5 ppm.

-

Aromatic Protons: The protons on the indole ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

Boc Group (CH₃)₃: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.5 ppm.

-

Carbamate NH: A singlet for the carbamate proton will likely be observed, with its chemical shift being solvent-dependent.

¹³C NMR:

-

Aldehyde C=O: The carbonyl carbon of the aldehyde is expected to resonate in the range of δ 180-190 ppm.

-

Carbamate C=O: The carbonyl carbon of the Boc group should appear around δ 150-155 ppm.

-

Aromatic Carbons: The carbons of the indole ring will show signals in the aromatic region (δ 110-140 ppm).

-

Boc Quaternary Carbon: The quaternary carbon of the tert-butyl group is expected around δ 80 ppm.

-

Boc Methyl Carbons: The three equivalent methyl carbons of the Boc group should give a signal around δ 28 ppm.

FT-IR:

-

N-H Stretching: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H stretch.

-

C=O Stretching (Aldehyde): A strong absorption band in the region of 1660-1700 cm⁻¹.

-

C=O Stretching (Carbamate): Another strong carbonyl absorption band is expected around 1700-1730 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 260. Subsequent fragmentation may involve the loss of the tert-butyl group or the entire Boc group.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a powerful tool for generating molecular diversity.

Precursor to Kinase Inhibitors

The 4-aminoindole scaffold is a key pharmacophore in a number of kinase inhibitors. The formyl group at the 3-position of this compound can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems. For instance, it can undergo reductive amination to introduce a variety of side chains or be used in cyclization reactions to form fused ring systems, which are common features in many kinase inhibitors.

Caption: Synthetic utility of this compound in generating diverse scaffolds.

The development of potent and selective kinase inhibitors is a major focus in modern oncology. The strategic placement of the amino and formyl groups on the indole ring of this compound provides a platform for the synthesis of molecules that can target the ATP-binding site of various kinases.

Conclusion and Future Perspectives

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its value lies in the versatile reactivity of its functional groups, which allows for the efficient construction of diverse molecular architectures. While detailed experimental and characterization data in the public domain is limited, its utility as a building block for bioactive molecules, particularly kinase inhibitors, is evident from the analysis of related structures. Further exploration of the reactivity of this compound and its application in the synthesis of novel therapeutic agents is a promising area for future research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Spectroscopic Guide to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate: Structural Elucidation and Data Interpretation

Abstract

Molecular Structure and Spectroscopic Overview

The structural identity of a synthetic compound is unequivocally established by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a complete and validated picture of the molecule's architecture.

The structure of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate incorporates several key functional groups and structural motifs, each with a distinct and predictable spectroscopic signature:

-

Indole Nucleus: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring.

-

Aldehyde Group: A formyl group (-CHO) at the C3 position of the indole ring.

-

Tert-butyl Carbamate Group: A Boc-protecting group (-NHCOOC(CH₃)₃) at the C4 position.

These features are visualized in the molecular structure below.

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3350 | N-H Stretch | Indole N-H |

| ~ 3300 | N-H Stretch | Carbamate N-H |

| ~ 3100 | C-H Stretch | Aromatic C-H |

| ~ 2970 | C-H Stretch | Aliphatic (t-butyl) C-H |

| ~ 2850, 2750 | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| ~ 1715 | C=O Stretch | Carbamate C=O |

| ~ 1680 | C=O Stretch | Aldehyde C=O |

| ~ 1600, 1450 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-N Stretch | Amide/Carbamate |

Trustworthiness of Assignments: The presence of two distinct N-H stretching bands and two C=O stretching bands would be a critical diagnostic feature for this molecule. The carbamate C=O typically appears at a slightly higher wavenumber than the aromatic aldehyde C=O due to electronic effects. The characteristic, and often weak, pair of bands for the aldehyde C-H stretch between 2700-2900 cm⁻¹ provides strong confirmatory evidence for the formyl group.

Standard IR Acquisition Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (MW = 260.29), high-resolution mass spectrometry (HRMS) should detect a molecular ion [M+H]⁺ at m/z 261.1234 (calculated for C₁₄H₁₇N₂O₃⁺).

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. The tert-butyl carbamate group is particularly prone to fragmentation.

Caption: Predicted major fragmentation pathways for the title compound.

Expert Interpretation:

-

Loss of Isobutylene (m/z 204): A common and often major fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leaving a carbamic acid radical cation which can then lose CO₂.

-

Loss of a Tert-butyl Radical (m/z 203): Simple cleavage of the C-O bond results in the loss of a tert-butyl radical (57 Da), yielding a stable protonated carbamic acid fragment.

-

Loss of the Boc-Anhydride Radical (m/z 160): The loss of the entire Boc-anhydride radical (100 Da) leads to the formation of the 4-amino-3-formyl-indole radical cation.

-

Subsequent Fragmentation (m/z 132): The fragment at m/z 160 can subsequently lose carbon monoxide (CO) from the aldehyde group, a characteristic fragmentation of aromatic aldehydes, to yield a fragment at m/z 132.

Standard MS Acquisition Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (~3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Analyze the resulting ions in the mass analyzer (e.g., TOF or Orbitrap) in positive ion mode.

-

Tandem MS (MS/MS): To confirm fragmentation, select the precursor ion of interest (e.g., m/z 261) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate and analyze the product ions.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. This guide outlines the expected spectroscopic signatures: a ¹H NMR spectrum showing characteristic aldehyde, indole N-H, and a 9H tert-butyl singlet; an IR spectrum confirming two distinct C=O and N-H functionalities; and a mass spectrum corresponding to a molecular weight of 260.29 g/mol with predictable fragmentation patterns involving the loss of the Boc-protecting group. By aligning experimentally acquired data with these detailed predictions, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate.

References

-

PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chem-Impex. This compound. Chem-Impex International. [Link]

Sources

Biological activity of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate derivatives

An In-Depth Technical Guide to the Biological Activity of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate Derivatives

Authored by a Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3] This guide focuses on a specific, promising scaffold: This compound . Derivatives of this core structure have demonstrated a remarkable breadth of biological activity, positioning them as compelling candidates for drug discovery programs. We will explore the synthesis, chemical properties, and diverse therapeutic potential of these derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only a comprehensive overview of the field but also actionable, field-proven experimental protocols and insights into structure-activity relationships (SAR).

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[4][5][6][7] Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor make it an exceptional scaffold for interacting with a multitude of biological targets.[3][7][8] This versatility has led to the development of numerous indole-based drugs, including the anti-inflammatory agent Indomethacin, the anticancer drug Sunitinib, and various alkaloids with potent physiological effects.[1][5]

The core subject of this guide, this compound[9][10][11], combines several key pharmacophoric features:

-

The Indole Core: Provides the fundamental structure for biological target interaction.

-

The 3-Formyl Group: An electron-withdrawing group that also serves as a critical synthetic handle for creating diverse derivatives, such as Schiff bases and chalcones.[12]

-

The 4-Carbamate Group: A protected amine that influences solubility and can be modified or deprotected to explore interactions at this position.

This strategic combination of functional groups creates a versatile platform for generating libraries of compounds with wide-ranging biological activities.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound derivatives begins with the construction of the protected 4-aminoindole core, followed by formylation at the C3 position. While specific, published routes for this exact molecule are proprietary, a plausible and logical synthetic workflow can be constructed based on established indole chemistry.

A key step is the regioselective formylation of the C3 position of the indole ring, which is highly activated towards electrophilic substitution. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.

Caption: A plausible synthetic workflow for the core scaffold and its derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Indole derivatives are a significant class of anticancer agents, known to interfere with various oncogenic pathways.[1][2][4] Derivatives of the this compound scaffold have shown particular promise, exhibiting potent cytotoxic effects against a range of human cancer cell lines.[13][14]

Mechanisms of Action

The anticancer effects are often multifactorial, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[4][6][13]

-

Apoptosis Induction: Many indole derivatives trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and caspase activation.[4][13]

-

Cell Cycle Arrest: These compounds can cause cancer cells to arrest in specific phases of the cell cycle, commonly the G2/M phase, thereby preventing mitosis and further proliferation.[1][4]

-

Tubulin Polymerization Inhibition: A key mechanism for several potent indole-based anticancer agents is the disruption of microtubule dynamics by binding to tubulin, which is essential for cell division.[1][4][5]

Caption: The intrinsic apoptosis pathway modulated by indole derivatives.

Quantitative Data Summary

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-Chalcone | MCF-7 (Breast) | 0.22 - 1.80 | [1] |

| Indole-Quinoline | Various | 0.002 - 0.011 | [1] |

| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 1.2 | [13] |

| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast) | 11.10 | [13] |

| Indolyl Analog | HepG2 (Liver) | 3.5 | [4] |

Protocol: MTT Cell Viability Assay

This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.[15][16][17] The principle lies in the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Self-Validation System:

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm assay sensitivity.

-

Negative Control (Vehicle): Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds, to account for any solvent-induced toxicity.

-

Blank Control: Media without cells, to determine background absorbance.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Replace the old medium with 100 µL of the medium containing the compounds/controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[18] Indole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).[3][18][19][20]

Mechanisms of Action

The antimicrobial effects are diverse and can include:

-

Biofilm Inhibition: Many indole derivatives can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[5][20]

-

Membrane Disruption: The lipophilic nature of the indole scaffold can facilitate its insertion into the bacterial cell membrane, disrupting its integrity and leading to cell death.[5]

-

Inhibition of Key Enzymes: Some derivatives function by inhibiting essential bacterial enzymes involved in processes like DNA synthesis or cell wall maintenance.[8]

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data Summary

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Indole-Triazole (Compound 3d) | MRSA | 3.125 - 50 | [18][19] |

| Indole-Triazole (Compound 3d) | C. krusei | 3.125 - 50 | [18][19] |

| Indole-Thiadiazole | C. albicans | 3.125 | [18] |

| Indole-Thiadiazole | C. krusei | 3.125 | [18] |

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the MIC of a compound against a bacterial strain, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[21][22][23]

Self-Validation System:

-

Growth Control: A well containing only broth and the bacterial inoculum, which must show clear turbidity for the test to be valid.

-

Sterility Control: A well containing only broth to ensure there is no contamination.

-

Reference Standard: A known antibiotic (e.g., Ciprofloxacin) is often tested in parallel to validate the methodology and the susceptibility of the test strain.[18]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth - MHB).[21] The final volume in each well should be 50 µL.

-

Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this diluted inoculum to each well (except the sterility control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Reading: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible growth (turbidity).[21][23]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indole-containing structures, like the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, are well-known for their anti-inflammatory properties.[5][6][24] Derivatives of the this compound scaffold also exhibit significant potential in modulating inflammatory pathways.[25][26]

Mechanisms of Action

The primary mechanism involves the inhibition of key enzymes in the arachidonic acid cascade.

-

Cyclooxygenase (COX) Inhibition: These compounds can inhibit COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[5][24][25][27] Selective inhibition of COX-2 is a desirable trait to minimize the gastrointestinal side effects associated with COX-1 inhibition.[5]

-

Lipoxygenase (LOX) Inhibition: Some derivatives may also inhibit 5-lipoxygenase (5-LOX), the enzyme that produces leukotrienes, another class of pro-inflammatory mediators.[27]

-

Cytokine Modulation: The compounds can also reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by inhibiting signaling pathways such as NF-κB.[26]

Caption: Inhibition of the Arachidonic Acid inflammatory cascade.

Quantitative Data Summary

Anti-inflammatory activity can be assessed by measuring the inhibition of carrageenan-induced paw edema in animal models or through in-vitro enzyme inhibition assays.

| Derivative | Assay | Result (% Inhibition) | Reference |

| Compound S3 | Carrageenan-induced paw edema (3h) | 61.20% | [25] |

| Compound S7 | Carrageenan-induced paw edema (3h) | 62.24% | [25] |

| Compound S14 | Carrageenan-induced paw edema (3h) | 63.69% | [25] |

| Indomethacin (Ref.) | Carrageenan-induced paw edema (3h) | 76.89% | [25] |

Protocol: Inhibition of Protein Denaturation Assay